molecular formula C8H9BBrFO3 B1284240 3-Bromo-2-ethoxy-5-fluorophenylboronic acid CAS No. 352534-82-8

3-Bromo-2-ethoxy-5-fluorophenylboronic acid

Cat. No. B1284240
M. Wt: 262.87 g/mol
InChI Key: VCQYFCFOYYCYJA-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-2-ethoxy-5-fluorophenylboronic acid, is a boronic acid derivative that is likely to be involved in various chemical reactions due to the presence of a boronic acid group and halogens in its structure. Boronic acids are known to participate in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis . The presence of bromine and fluorine atoms suggests potential reactivity in halogenation and dehalogenation reactions, as well as the possibility of being used as a building block for more complex molecules .

Synthesis Analysis

The synthesis of related halogenated boronic acids typically involves multiple steps, including halogenation, protection of functional groups, Grignard reactions, and the introduction of the boronic acid group. For instance, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid involves a Grignard reaction followed by protection and subsequent introduction of the boronic acid group, with an overall yield of 54% . This suggests that the synthesis of 3-Bromo-2-ethoxy-5-fluorophenylboronic acid would likely follow a similar multi-step synthetic route, potentially involving halogenation and boronation steps.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized by spectroscopic methods and X-ray diffraction. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software and compared with experimental infrared bands . Similarly, the structure of 3-Bromo-2-ethoxy-5-fluorophenylboronic acid could be analyzed using computational chemistry methods to predict its geometry and electronic properties.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis, particularly in cross-coupling reactions. The electron-poor, fluoro-containing arylboronic acids, such as our compound of interest, have been shown to be efficient coupling partners in nickel-catalyzed cross-coupling reactions . Additionally, the halodeboronation of aryl boronic acids has been demonstrated, which could be relevant for the transformation of 3-Bromo-2-ethoxy-5-fluorophenylboronic acid into other halogenated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be influenced by their substituents. For instance, the presence of halogens can affect the acidity and stability of the boronic acid group. The tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles indicates that such compounds can exist in different forms depending on the conditions, which could also apply to our compound of interest . The electron-withdrawing effects of the fluorine atom and the potential for hydrogen bonding and π-π stacking interactions, as seen in related compounds, could also play a role in the physical properties of 3-Bromo-2-ethoxy-5-fluorophenylboronic acid .

Scientific Research Applications

Synthesis Methods

  • A study by (Szumigala et al., 2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the generalizability of halodeboronation of aryl boronic acids.
  • Research by (Ikram et al., 2015) explored the synthesis of thiophene derivatives using arylboronic acids, showing the impact of different substituents on the properties of the products.
  • (Sutherland & Gallagher, 2003) developed a method for synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones from bromo- and fluoro-pyridylboronic acids.

Pharmaceutical Applications

  • (Yin et al., 2013) designed a novel synthesis of S14161 and its analogues, identifying derivatives with potent antiproliferative activities against tumor cell lines.
  • A study by (Hocková et al., 2003) investigated the antiviral activity of pyrimidine derivatives, including those with bromo- and ethoxy-substitutions, against retroviruses.
  • Research by (Psurski et al., 2018) found that phenylboronic acid and benzoxaborole derivatives, including those with fluoro- and ethoxy-substitutions, showed promising antiproliferative and proapoptotic properties in cancer cell lines.

Material Science Applications

  • (Parry et al., 2003) synthesized new shelf-stable pyridylboronic acids and tested their reactions to yield heteroarylpyridines, showing the utility of bromo- and ethoxy-substitutions in material science.

Other Applications

  • (Erami et al., 2017) discussed the use of fluorophenylboronic acids in Suzuki-Miyaura C-C coupling reactions for preparing fluorinated biphenyl derivatives, highlighting the role of bromo- and ethoxy-substitutions in these reactions.

properties

IUPAC Name

(3-bromo-2-ethoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQYFCFOYYCYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584229
Record name (3-Bromo-2-ethoxy-5-fluorophenyl)boronic acid
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Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethoxy-5-fluorophenylboronic acid

CAS RN

352534-82-8
Record name B-(3-Bromo-2-ethoxy-5-fluorophenyl)boronic acid
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Record name (3-Bromo-2-ethoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-ethoxy-5-fluorophenylboronic acid
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